molecular formula C15H18O3S B1221714 Gualenic acid CAS No. 16915-32-5

Gualenic acid

Cat. No.: B1221714
CAS No.: 16915-32-5
M. Wt: 278.4 g/mol
InChI Key: VIZXMHCBZLGUET-UHFFFAOYSA-N
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Description

Gualenic acid (systematic IUPAC name and structural formula would typically be provided here) is a [hypothetical description based on compound class, e.g., sesquiterpene, fatty acid derivative, etc.]. Its biological significance, such as antimicrobial or anti-inflammatory properties, should be contextualized within its chemical family. The introduction must summarize its discovery, natural sources (if applicable), and key functional groups or reactive sites that define its activity .

Following , this section should avoid over-reliance on prior literature unless explicitly cited, but in practice, it would reference foundational studies on its synthesis, isolation, or mechanistic roles . For example:

"this compound was first isolated from [source], with structural elucidation via NMR and X-ray crystallography confirming its [specific feature, e.g., bicyclic framework] ."

Properties

CAS No.

16915-32-5

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18)

InChI Key

VIZXMHCBZLGUET-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

Other CAS No.

16915-32-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis should highlight compounds with analogous structures or bioactivities. For clarity, a table (as mandated by and ) would contrast molecular properties, spectroscopic data, and biological efficacy.

Table 1: Comparative Analysis of Gualenic Acid and Structurally Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (e.g., IC₅₀) Source/Reference
This compound [Hypothetical] [Value] [e.g., carboxyl, epoxide] [Value]
Compound X [Hypothetical] [Value] [e.g., hydroxyl] [Value]
Compound Y [Hypothetical] [Value] [e.g., ketone] [Value]

Notes:

  • Data should be sourced from peer-reviewed studies, with references formatted per ACS style .
  • Spectroscopic comparisons (e.g., NMR shifts, IR peaks) would be included in supplementary materials .

Mechanistic and Pharmacological Contrasts

emphasizes synthesizing results with literature. For example:

"While this compound exhibits [specific activity], Compound X shows superior efficacy in [assay], likely due to its [structural feature] .

Thermodynamic and Kinetic Properties

A secondary table could compare solubility, logP, or metabolic stability, critical for pharmaceutical applications. Experimental methods (e.g., HPLC protocols) must be described in sufficient detail for reproducibility .

Discussion

This section should resolve contradictions in the literature (per and ). For instance:

"Although Smith et al. (2020) reported this compound’s instability at pH < 5, recent studies by Lee et al. (2024) demonstrate stabilization via [method], aligning with observations in Compound Z ."

Key points:

  • Address conflicting data on reactivity or bioactivity.
  • Highlight gaps (e.g., lack of in vivo studies) and propose future research .

Supporting Information

  • Supplementary tables (e.g., crystallographic data, spectral charts) should be uploaded separately, as advised in and .
  • Raw datasets and computational codes (if applicable) must be archived in repositories like Zenodo .

Q & A

Q. How to ensure reproducibility in this compound’s in vivo toxicity assessments?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: specify strain, sex, age, and housing conditions. Use randomized block designs to minimize bias. Include positive/negative controls (e.g., vehicle-only groups). Publish raw histopathology images and serum biochemistry data in supplementary materials .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gualenic acid
Reactant of Route 2
Reactant of Route 2
Gualenic acid

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